Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone is a chemical compound with the molecular formula C23H30O5 It is known for its unique structure, which includes two hydroxy groups and two pentyloxy groups attached to a central methanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone typically involves the reaction of 2-hydroxy-4-(pentyloxy)benzaldehyde with a suitable methanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methanone core can be reduced to form secondary alcohols.
Substitution: The pentyloxy groups can be substituted with other alkoxy groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the methanone core can produce secondary alcohols .
Wissenschaftliche Forschungsanwendungen
Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and pentyloxy groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The methanone core can also participate in redox reactions, further modulating the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-hydroxy-4-methoxyphenyl)methanone: Similar structure but with methoxy groups instead of pentyloxy groups.
Bis(2-hydroxy-4-ethoxyphenyl)methanone: Contains ethoxy groups instead of pentyloxy groups.
Bis(2-hydroxy-4-propoxyphenyl)methanone: Features propoxy groups instead of pentyloxy groups.
Uniqueness
Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone is unique due to the presence of pentyloxy groups, which provide distinct hydrophobic properties and influence the compound’s reactivity and interactions with other molecules. This makes it particularly valuable in applications where specific hydrophobic interactions are desired .
Eigenschaften
CAS-Nummer |
102590-07-8 |
---|---|
Molekularformel |
C23H30O5 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
bis(2-hydroxy-4-pentoxyphenyl)methanone |
InChI |
InChI=1S/C23H30O5/c1-3-5-7-13-27-17-9-11-19(21(24)15-17)23(26)20-12-10-18(16-22(20)25)28-14-8-6-4-2/h9-12,15-16,24-25H,3-8,13-14H2,1-2H3 |
InChI-Schlüssel |
PDFSRDCIVOOOBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.